molecular formula C33H32 B12575040 1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene} CAS No. 184869-32-7

1,1'-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene}

Cat. No.: B12575040
CAS No.: 184869-32-7
M. Wt: 428.6 g/mol
InChI Key: DHZNRVDSFFQLTE-UHFFFAOYSA-N
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Description

1,1’-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene} is an organic compound characterized by its unique structure, which includes a propane-2,2-diyl core flanked by two 4-[1-(4-methylphenyl)ethenyl]benzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene} typically involves the reaction of 4-methylbenzaldehyde with acetone in the presence of a base to form the intermediate 1,1’-(Propane-2,2-diyl)bis(4-methylbenzene). This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the ethenyl groups, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene} can undergo various chemical reactions, including:

    Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.

    Reduction: The ethenyl groups can be reduced to form the corresponding alkanes.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination can be used under controlled conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alkanes.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1,1’-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene} has several scientific research applications:

    Materials Science: It can be used as a monomer for the synthesis of polymers with unique mechanical and thermal properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: Its derivatives can be used in the development of pharmaceuticals and bioactive compounds.

    Industrial Applications: It can be used in the production of high-performance materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,1’-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene} depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. In materials science, its unique structure imparts desirable properties to the resulting polymers, such as increased rigidity and thermal stability.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(Propane-2,2-diyl)bis(4-methylbenzene): Lacks the ethenyl groups, resulting in different reactivity and applications.

    1,1’-(Propane-2,2-diyl)bis(4-methoxybenzene): Contains methoxy groups instead of ethenyl groups, leading to different chemical properties.

    1,1’-(Propane-2,2-diyl)bis(4-nitrobenzene):

Uniqueness

1,1’-(Propane-2,2-diyl)bis{4-[1-(4-methylphenyl)ethenyl]benzene} is unique due to the presence of ethenyl groups, which provide additional sites for chemical modification and enhance its versatility in various applications. Its structure allows for the formation of polymers with specific properties, making it valuable in materials science and industrial applications.

Properties

CAS No.

184869-32-7

Molecular Formula

C33H32

Molecular Weight

428.6 g/mol

IUPAC Name

1-methyl-4-[1-[4-[2-[4-[1-(4-methylphenyl)ethenyl]phenyl]propan-2-yl]phenyl]ethenyl]benzene

InChI

InChI=1S/C33H32/c1-23-7-11-27(12-8-23)25(3)29-15-19-31(20-16-29)33(5,6)32-21-17-30(18-22-32)26(4)28-13-9-24(2)10-14-28/h7-22H,3-4H2,1-2,5-6H3

InChI Key

DHZNRVDSFFQLTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)C(=C)C4=CC=C(C=C4)C

Origin of Product

United States

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